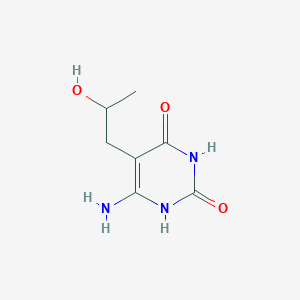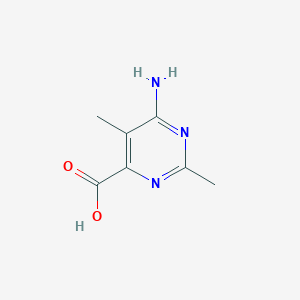
6-Amino-2,5-dimethylpyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2,5-dimethylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,5-dimethylpyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might involve the condensation of malononitrile with an aldehyde, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as:
Addition Reaction: Adding anhydrous methanol, a solvent, and malononitrile into a container and feeding dry hydrogen chloride gas for an addition reaction.
Condensation Reaction: Adding a deacidification agent and cyanamide into the mixture for a condensation reaction.
Cyclization Reaction: Adding a Lewis acid protecting agent and feeding dry hydrogen chloride gas for cyclization.
Methoxylation Reaction: Adding methanol and sodium hydroxide, stirring, and dissolving the mixture for methoxylation.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2,5-dimethylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .
Applications De Recherche Scientifique
6-Amino-2,5-dimethylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-2,5-dimethylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-methylpyrimidine-4-carboxylic acid
- 4-Amino-2,6-dimethylpyrimidine
- 2,4-Diaminopyrimidine
Uniqueness
6-Amino-2,5-dimethylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
72792-79-1 |
|---|---|
Formule moléculaire |
C7H9N3O2 |
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
6-amino-2,5-dimethylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c1-3-5(7(11)12)9-4(2)10-6(3)8/h1-2H3,(H,11,12)(H2,8,9,10) |
Clé InChI |
SAEYBQJRWFOTJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N=C1N)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


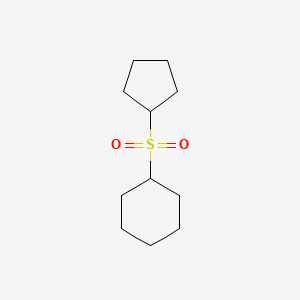

![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
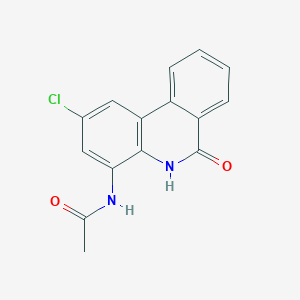
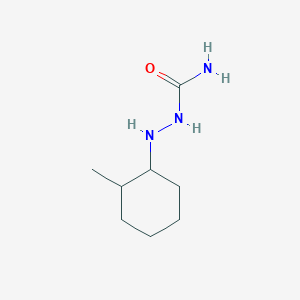
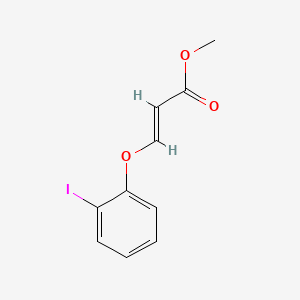

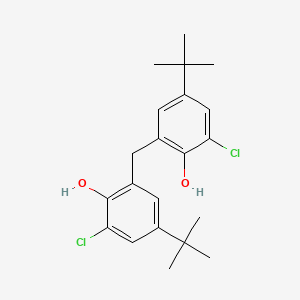
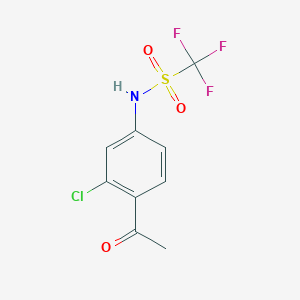
![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)

